molecular formula C15H13N3O2S B11315294 N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide

Cat. No.: B11315294
M. Wt: 299.3 g/mol
InChI Key: BRFSRZHSRXMCLG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide is a chemical compound that belongs to the benzothiadiazole family This compound is known for its unique structure, which includes a benzothiadiazole ring fused with an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with 2,1,3-benzothiadiazole-5-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole ring.

    Reduction: Reduced forms of the ethoxybenzamide group.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide can be compared with other benzothiadiazole derivatives:

The uniqueness of this compound lies in its specific combination of the benzothiadiazole ring and the ethoxybenzamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13N3O2S/c1-2-20-14-6-4-3-5-11(14)15(19)16-10-7-8-12-13(9-10)18-21-17-12/h3-9H,2H2,1H3,(H,16,19)

InChI Key

BRFSRZHSRXMCLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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